molecular formula C17H19N3O3 B6541545 6-(4-methylphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one CAS No. 1060201-68-4

6-(4-methylphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one

Cat. No. B6541545
CAS RN: 1060201-68-4
M. Wt: 313.35 g/mol
InChI Key: WJPJCULTVVSNOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-methylphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one, or 6-MPMPO, is a synthetic compound that has recently become of interest to scientists due to its potential to be used in a variety of scientific research applications. 6-MPMPO has been found to exhibit a variety of biochemical and physiological effects, and its synthesis method is relatively simple and cost-effective.

Scientific Research Applications

6-MPMPO has been found to have a variety of scientific research applications. It has been used in the study of the structure-activity relationship of small molecules, specifically in the area of chemical synthesis. It has also been used in the study of the pharmacological properties of various compounds, including the effects of drugs on the central nervous system. Additionally, it has been used in the study of the mechanisms of action and biochemical pathways of various compounds, including those involved in cancer and inflammation.

Mechanism of Action

The mechanism of action of 6-MPMPO is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of COX-2 leads to decreased production of prostaglandins, which are involved in inflammation and pain. Additionally, 6-MPMPO has been found to act as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects
6-MPMPO has been found to exhibit a variety of biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which are involved in inflammation and pain. Additionally, it has been found to act as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, appetite, and sleep. Furthermore, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine, and it has been found to inhibit the enzyme monoamine oxidase A, which is involved in the breakdown of the neurotransmitters serotonin and dopamine.

Advantages and Limitations for Lab Experiments

The use of 6-MPMPO in laboratory experiments has several advantages. First, it is relatively easy to synthesize and cost-effective. Second, it has a variety of biochemical and physiological effects, which makes it useful in a variety of scientific research applications. Third, it is a relatively stable compound, which makes it suitable for use in long-term experiments.
However, there are some limitations to the use of 6-MPMPO in laboratory experiments. First, its mechanism of action is not yet fully understood, so it is difficult to predict how it will affect a given experiment. Second, it has the potential for unwanted side effects, so it should be used with caution. Third, it is not yet approved for use in humans, so it should only be used in laboratory experiments.

Future Directions

There are a variety of potential future directions for 6-MPMPO research. First, further research could be done to better understand its mechanism of action and biochemical and physiological effects. Second, further research could be done to determine its potential applications in drug development and pharmacology. Third, further research could be done to determine its potential therapeutic uses in humans. Fourth, further research could be done to determine its potential applications in the fields of cancer, inflammation, and pain management. Fifth, further research could be done to determine its potential applications in the fields of neurology, psychiatry, and addiction. Finally, further research could be done to determine its potential applications in the fields of agriculture and food science.

Synthesis Methods

6-MPMPO is synthesized through a five-step process. The first step involves the reaction of 4-methylphenol and 2-morpholin-4-yl-2-oxoethyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate, to form 6-methyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one. The second step involves the reaction of 6-methyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one with thionyl chloride to form 6-(4-methylphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one. The third step involves the reaction of 6-(4-methylphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one with p-toluenesulfonyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate, to form 6-(4-methylphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one sulfonate. The fourth step involves the reaction of 6-(4-methylphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one sulfonate with sodium hydroxide to form 6-(4-methylphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one. The fifth step involves the reaction of 6-(4-methylphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one with sodium hydroxide to form 6-(4-methylphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one hydrochloride.

properties

IUPAC Name

6-(4-methylphenyl)-3-(2-morpholin-4-yl-2-oxoethyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-13-2-4-14(5-3-13)15-10-16(21)20(12-18-15)11-17(22)19-6-8-23-9-7-19/h2-5,10,12H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPJCULTVVSNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-morpholino-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one

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